molecular formula C7H10Cl2N2O B1395327 (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride CAS No. 50709-34-7

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

Cat. No.: B1395327
CAS No.: 50709-34-7
M. Wt: 209.07 g/mol
InChI Key: MQJVZBFXSVGMKQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named This compound , with the molecular formula C₇H₁₀Cl₂N₂O and a molecular weight of 209.07 g/mol . The IUPAC naming reflects the substituents on the phenyl ring: a chlorine atom at position 2 and a methoxy group (-OCH₃) at position 5. The hydrazine (-NH-NH₂) group is bonded to the aromatic ring, and the hydrochloride counterion completes the salt structure.

Property Value Source
IUPAC Name This compound
Molecular Formula C₇H₁₀Cl₂N₂O
Molecular Weight 209.07 g/mol
SMILES String COC1=CC(=C(C=C1)Cl)NN.Cl

The structure is characterized by a monosubstituted phenyl ring with two substituents (Cl and OCH₃) and a hydrazine group forming a salt with HCl.

Crystal Structure and Conformational Isomerism

While direct crystallographic data for this compound is limited, insights can be derived from analogous arylhydrazine hydrochlorides. The syn/anti conformation of the hydrazine group is critical in determining molecular packing. In phenylhydrazine derivatives, the lone pair on the nitrogen adjacent to the phenyl ring typically adopts an anti-periplanar arrangement to minimize steric hindrance.

For this compound:

  • Phenyl Ring Geometry : The 2-chloro and 5-methoxy substituents create an ortho-methoxy orientation , which may influence π-electron density and steric interactions.
  • Hydrazine Conformation : The NH₂ group likely adopts a syn arrangement relative to the phenyl ring to optimize hydrogen bonding with the chloride counterion.

The crystal structure may involve intermolecular hydrogen bonds between the NH groups of hydrazine and the chloride ion, as observed in similar hydrazine salts.

Electronic Configuration and Resonance Stabilization

The electronic properties are governed by the electron-donating methoxy group (-OCH₃) and electron-withdrawing chlorine atom (Cl).

Substituent Effect on Electron Density Impact on Hydrazine Group
Methoxy (-OCH₃) Donates electrons via resonance Stabilizes adjacent NH groups
Chlorine (Cl) Withdraws electrons via inductive effect Reduces electron density at NH

The methoxy group enhances resonance stabilization of the hydrazine’s lone pairs, while the chlorine atom polarizes the C-Cl bond, creating a partial positive charge on the adjacent carbon. This electronic interplay influences the compound’s reactivity and hydrogen bonding capacity.

Hydrogen Bonding Patterns in Solid-State Morphology

The hydrochloride form facilitates strong hydrogen bonds between the NH groups of hydrazine and the chloride ion (NH···Cl). Additional interactions may occur:

  • Intramolecular Hydrogen Bonds : Between NH and the methoxy oxygen (if spatially feasible).
  • Intercrystalline Interactions : Chloride ions bridging adjacent hydrazine molecules.

A hypothetical hydrogen bonding network is proposed based on related compounds:

Donor Acceptor Bond Length Angle
NH (hydrazine) Cl⁻ ~2.5–3.0 Å 160–180°
NH (hydrazine) O (methoxy) ~2.8–3.2 Å 120–150°

These interactions dictate the compound’s crystalline packing and thermal stability.

Properties

IUPAC Name

(2-chloro-5-methoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJVZBFXSVGMKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50709-34-7
Record name (2-chloro-5-methoxyphenyl)hydrazine hydrochloride
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Biological Activity

(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H10_10ClN3_3O, with a molecular weight of 187.64 g/mol. The compound features a hydrazine functional group attached to a phenyl ring substituted with both a chloro and a methoxy group, which plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that (2-chloro-5-methoxyphenyl)hydrazine exhibits several biological activities, particularly as an enzyme inhibitor. Its structural characteristics suggest potential interactions with various biological targets, including:

  • Enzyme Inhibition : It may inhibit cytochrome P450 enzymes, which are critical for drug metabolism and the efficacy of therapeutic agents.
  • Anticancer Properties : Similar compounds have shown activity against cancer cells, suggesting that this hydrazine derivative could also possess anticancer properties.
  • Antimicrobial Activity : Some studies report promising antimicrobial effects, indicating potential applications in treating infections .

The exact mechanisms by which (2-chloro-5-methoxyphenyl)hydrazine exerts its biological effects are still being elucidated. However, it is thought to involve:

  • Enzyme Interaction : By binding to specific enzymes, it may alter their activity and influence metabolic pathways.
  • Cellular Uptake : The lipophilicity of the compound may facilitate its absorption into cells, enhancing its therapeutic potential.

Research Findings and Case Studies

Several studies have documented the biological activity of (2-chloro-5-methoxyphenyl)hydrazine:

  • Cytotoxicity Studies : Research has shown varying degrees of cytotoxicity against different cancer cell lines. For example, derivatives of similar structures demonstrated IC50_{50} values in the nanomolar range against specific cancer cell lines .
    CompoundCell LineIC50_{50} (nM)
    Compound AKG125.3 ± 4.6
    Compound BSNU1677.4 ± 6.2
    Compound CH19755.3
  • Antimicrobial Activity : A series of hydrazone derivatives were tested against Mycobacterium tuberculosis and Staphylococcus aureus, showing significant inhibitory effects .
    CompoundTarget PathogenIC50_{50} (µM)
    Compound DM. tuberculosis0.2
    Compound ES. aureus0.3
  • Comparative Analysis : The biological activity of (2-chloro-5-methoxyphenyl)hydrazine was compared with structurally similar compounds to evaluate the influence of different substituents on activity levels.
    Compound NameStructural FeaturesBiological Activity
    3-(2-Chloro-4-methoxyphenyl)aniline hydrochlorideChloro and methoxy groups on different positionsVaries significantly
    3-(2-Chloro-6-methoxyphenyl)aniline hydrochlorideSimilar substitution but at another positionAltered reactivity

Scientific Research Applications

Medicinal Chemistry Applications

  • Cancer Research:
    • (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride has been identified as a potential lead compound for developing new pharmaceuticals targeting cancer cells. Its structural characteristics suggest that it may inhibit specific enzymes involved in cancer progression, similar to other compounds in its class.
  • Enzyme Inhibition:
    • The compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is vital for predicting the pharmacokinetics and pharmacodynamics of drugs derived from this compound.
  • Neuropharmacology:
    • Preliminary studies indicate that derivatives of (2-chloro-5-methoxyphenyl)hydrazine may exhibit activity at serotonin receptors, particularly the 5-HT2C_2C receptor, which is implicated in various neurological conditions. This suggests potential applications in treating mood disorders and other CNS-related ailments .

Synthesis and Industrial Applications

The synthesis of (2-chloro-5-methoxyphenyl)hydrazine typically involves several key steps, including the reaction of appropriate starting materials under controlled conditions to yield high-purity products suitable for research and industrial applications. Continuous flow reactors are often employed to enhance yield and efficiency during synthesis.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
3-(2-Chloro-4-methoxyphenyl)aniline hydrochlorideChloro and methoxy groups on different positionsDifferent reactivity due to substitution pattern
3-(2-Chloro-6-methoxyphenyl)aniline hydrochlorideSimilar substitution but at another positionVariations in biological activity
3-(2-Chloro-5-ethoxyphenyl)aniline hydrochlorideEthoxy group instead of methoxyAltered solubility and reactivity

The unique substitution pattern of (2-chloro-5-methoxyphenyl)hydrazine influences its reactivity and biological activity compared to its analogs, making it a valuable candidate for further development in medicinal chemistry.

Case Studies and Research Findings

  • In Vivo Studies:
    • In animal models, compounds structurally related to (2-chloro-5-methoxyphenyl)hydrazine have been shown to induce significant biological responses, including tumor formation when administered at specific dosages over extended periods. These findings highlight the need for careful evaluation of dosage and potential side effects in therapeutic applications .
  • Toxicology Assessments:
    • Research indicates that hydrazines, including (2-chloro-5-methoxyphenyl)hydrazine, can exhibit toxic effects at high doses, necessitating thorough toxicological assessments before clinical application . For instance, studies have documented adverse effects such as methaemoglobinaemia and liver damage in animal models exposed to hydrazines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of (2-chloro-5-methoxyphenyl)hydrazine hydrochloride differ in substituent type, position, or functional groups, which significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Data Table: Key Properties of Selected Hydrazine Hydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Appearance Key Applications/Reactivity
(2-Chloro-5-methoxyphenyl)hydrazine HCl C₇H₁₀Cl₂N₂O 209.07 2-Cl, 5-OMe Powder Synthesis of indoleamine 2,3-dioxygenase inhibitors ; pyrazole derivatives .
(2-Methoxy-5-methylphenyl)hydrazine HCl C₈H₁₃ClN₂O 188.66 2-OMe, 5-Me Powder Limited data; potential precursor for agrochemicals .
[5-Chloro-2-(methylthio)phenyl]hydrazine HCl C₇H₉ClN₂S·HCl 261.11 5-Cl, 2-SMe Neat Not explicitly reported; bulky substituents may reduce nucleophilicity .
(2-Fluorobenzyl)hydrazine HCl C₇H₁₀ClFN₂ 176.62 2-F-benzyl Solid Intermediate in fluorinated bioactive molecules .
(2-Methoxyphenyl)hydrazine HCl C₇H₉ClN₂O ~188.6 2-OMe Solid Used in hydrazone synthesis; lower steric hindrance than chloro analogs .
(4-Chloro-2-methoxy-phenyl)hydrazine HCl C₇H₈ClN₂O·HCl 203.06 4-Cl, 2-OMe Solid Intermediate for Pyraclostrobin-related agrochemicals .

Structural and Reactivity Analysis

Substituent Effects
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The chloro group (electron-withdrawing) in (2-chloro-5-methoxyphenyl)hydrazine HCl decreases electron density on the benzene ring, reducing nucleophilicity compared to analogs with electron-donating groups like methoxy or methyl .
    • Methoxy groups enhance solubility in polar solvents but may sterically hinder reactions at the adjacent position .
  • Steric Hindrance :

    • Bulky substituents (e.g., methylthio in [5-Cl-2-SMe]hydrazine HCl) reduce reaction yields in nucleophilic substitutions due to steric effects .
    • In (2-chloro-5-methoxyphenyl)hydrazine HCl, the ortho-chloro and para-methoxy arrangement creates moderate steric hindrance, as evidenced by low yields (~40–60%) in SN2 reactions involving large molecules .
Regiochemical Influence
  • Position of Substituents :
    • The 2-Cl, 5-OMe configuration in the parent compound directs electrophilic substitution to the 4-position of the benzene ring, favoring specific regioisomers in cyclocondensation reactions (e.g., pyrazole derivatives) .
    • In contrast, (4-Cl-2-OMe)hydrazine HCl directs reactivity to the 1-position, enabling synthesis of pyrazolone derivatives for fungicides .

Q & A

Q. What are the standard synthesis protocols for (2-Chloro-5-methoxyphenyl)hydrazine hydrochloride, and how can reaction parameters be optimized?

Methodological Answer: The compound is typically synthesized by refluxing a benzylideneacetone derivative with substituted phenylhydrazine hydrochloride in ethanol for 6–8 hours. Critical parameters include:

  • Solvent Choice: Ethanol is preferred due to its polarity and ability to dissolve both reactants .
  • Molar Ratios: A 1:1 molar ratio of ketone to hydrazine derivative ensures minimal side products .
  • Purification: The precipitate formed after cooling is filtered, dried, and recrystallized from ethanol to enhance purity .
    For safer handling, hydrazine hydrochloride salts are often prepared via double displacement (e.g., hydrazine sulfate with calcium chloride) to avoid free hydrazine .

Q. How can researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Spectroscopy: NMR (¹H/¹³C) identifies substitution patterns (e.g., chloro and methoxy groups) and confirms hydrazine linkage via NH signals .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks. SHELX software (e.g., SHELXL) refines structures, though challenges arise from low electron density of chlorine atoms .
  • Elemental Analysis: Validates purity by comparing experimental and theoretical C/H/N/Cl percentages .

Q. What safety protocols are essential when handling this compound, given its toxicity profile?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure. Hydrazine derivatives bind hemoglobin, causing hemolytic anemia .
  • Storage: Keep in airtight containers with desiccants to prevent hydrolysis .
  • Spill Management: Neutralize with calcium hypochlorite solution to degrade toxic hydrazine residues .
  • Toxicity Data: LD₅₀ values vary widely (25–2100 mg/kg in rodents), necessitating species-specific risk assessments .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in heterocyclic synthesis (e.g., pyrazoles or indoles)?

Methodological Answer: The hydrazine moiety acts as a nucleophile, attacking carbonyl carbons in ketones or aldehydes to form hydrazones. Subsequent cyclization (e.g., via acid catalysis or heat) generates pyrazoles or indoles. For example:

  • Pyrazole Formation: Refluxing with benzylideneacetone yields 4,5-dihydropyrazoles, with electron-withdrawing substituents (e.g., Cl) accelerating cyclization .
  • Indole Derivatives: Oxidative cyclization of hydrazones with Cu(II) catalysts produces indole scaffolds, useful in drug discovery .

Q. How do crystallographic challenges (e.g., twinning, weak diffraction) affect structural analysis, and how can SHELX software address these?

Methodological Answer:

  • Challenges: Chlorine atoms cause absorption errors, while weak diffraction complicates phase determination. Twinning (common in hydrazine salts) requires specialized refinement .
  • Solutions: SHELXL refines structures using high-resolution data and incorporates constraints for disordered atoms. SHELXD/SHELXE resolve phases via dual-space methods, even with low-quality crystals .

Q. What role does this compound play in biochemical applications, such as enzyme inhibition or metal complexation?

Methodological Answer:

  • Enzyme Inhibition: Hydrazine derivatives inhibit aminopeptidases (e.g., APN) by coordinating active-site zinc ions. Structure-activity relationships (SAR) show chloro and methoxy groups enhance binding .
  • Metal Complexation: Forms stable Schiff base ligands with transition metals (e.g., Cu(II)) for catalysis or bioimaging. The methoxy group modulates ligand flexibility and metal affinity .

Data Contradictions and Resolution

  • Toxicity Variability: LD₅₀ ranges (25–2100 mg/kg) across species highlight the need for species-specific toxicity studies before in vivo applications.
  • Synthesis Yields: Conflicting reports on optimal reflux times (6–8 hours vs. longer) suggest substrate-dependent kinetics, requiring trial-based optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride
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(2-Chloro-5-methoxyphenyl)hydrazine hydrochloride

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